Isopropyl palmitate

Catalog No.
S530949
CAS No.
142-91-6
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl palmitate

CAS Number

142-91-6

Product Name

Isopropyl palmitate

IUPAC Name

propan-2-yl hexadecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3

InChI Key

XUGNVMKQXJXZCD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C

Solubility

Very soluble in acetone, benzene, ether, ethanol
Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils

Synonyms

Isopropyl palmitate; HSDB 2647; AI3-05733; BRN 1786567; EINECS 205-571-1; Emcol-IP; Isopropyl hexadecanoate; JA-FA Ipp; NSC 69169; NSC-69169; NSC69169;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C

Description

The exact mass of the compound Isopropyl palmitate is 298.2872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in acetone, benzene, ether, ethanolsoluble in 4 parts 90% alcohol; soluble in mineral and fixed oilsin water, 2.51x10-3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69169. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Palmitates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Bioactive Bilayer Films

Biocatalytic Production

Transdermal Drug Delivery

Cosmetic Formulations

Plastic Manufacturing

Pluronic Lecithin Organogels

Isopropyl palmitate is an ester derived from the reaction of isopropyl alcohol and palmitic acid. Its chemical formula is C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_2, corresponding to the structure CH3(CH2)14COOCH(CH3)2\text{CH}_3(\text{CH}_2)_{14}\text{COOCH}(\text{CH}_3)_2. This compound appears as a clear, colorless, and practically odorless liquid, characterized by its emollient properties, making it a popular ingredient in cosmetic and personal care products such as skin creams, shampoos, and conditioners. Isopropyl palmitate functions as a moisturizer, thickening agent, and anti-static agent, contributing to the texture and feel of formulations .

The synthesis of isopropyl palmitate typically involves a two-step noncatalytic reaction mechanism:

  • Formation of Palmitoyl Chloride: Palmitic acid reacts with thionyl chloride to form palmitoyl chloride.
  • Esterification: The palmitoyl chloride then reacts with isopropyl alcohol to yield isopropyl palmitate.

The reaction kinetics have been studied, revealing that it follows second-order kinetics with specific activation energies for each step: approximately 46 kJ/mol for the acylation reaction and 54 kJ/mol for the alcoholysis reaction .

Additionally, isopropyl palmitate can undergo hydrolysis in the presence of water to regenerate palmitic acid and isopropanol. It also reacts with sodium hydroxide and carbon disulfide to produce sodium isopropyl xanthate, which has applications in herbicides and ore flotation .

The primary method for synthesizing isopropyl palmitate involves the following steps:

  • Esterification Reaction: This can be performed using thionyl chloride to convert palmitic acid into palmitoyl chloride followed by reaction with isopropanol.
  • Noncatalytic Method: A two-step noncatalytic process has been established, which allows for continuous production under controlled conditions .
  • Alternative Methods: Other methods may include enzymatic catalysis or microwave-assisted synthesis to enhance yield and reduce reaction times.

Isopropyl palmitate finds extensive use across various industries:

  • Cosmetics and Personal Care: As an emollient and moisturizer in creams, lotions, shampoos, and conditioners.
  • Pharmaceuticals: Used as a solvent or carrier in topical formulations.
  • Food Industry: Serves as a flavoring agent due to its safety profile.
  • Industrial

Research on interaction studies involving isopropyl palmitate has shown its compatibility with various other compounds used in formulations. It can enhance the solubility of active ingredients in topical applications and improve the texture of emulsions. Additionally, its interactions with surfactants have been explored to optimize microemulsion systems .

Isopropyl palmitate shares structural similarities with several other fatty acid esters. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Isopropyl myristateEster of myristic acidShorter carbon chain than isopropyl palmitate
Ethyl hexanoateEster of hexanoic acidLower molecular weight; used in flavoring
Isobutyl stearateEster of stearic acidLonger carbon chain; used in lubricants
Propylene glycol laurateEster of lauric acidUsed primarily as an emulsifier
Butyl oleateEster of oleic acidLiquid at room temperature; used in food industry

Isopropyl palmitate stands out due to its balance between emollient properties and low toxicity, making it particularly suitable for cosmetic applications where skin compatibility is essential . Its unique combination of properties allows it to serve multiple roles in formulations while maintaining safety standards for consumer products.

Conventional Chemical Esterification Routes

Conventional chemical esterification represents the traditional approach for isopropyl palmitate synthesis, employing acid catalysts to promote the condensation reaction between palmitic acid and isopropanol. These methodologies have been extensively studied and optimized for industrial applications, offering well-established reaction pathways with predictable outcomes.

Acid-Catalyzed Esterification with p-Toluene Sulfonic Acid

The utilization of p-toluene sulfonic acid as a catalyst for isopropyl palmitate synthesis has demonstrated exceptional performance in promoting esterification reactions under controlled conditions. Research findings indicate that this catalytic system achieves remarkable conversion rates of 97.1% when operated at 82°C with a 7:1 molar ratio of isopropanol to palmitic acid and 5% catalyst loading [1]. The reaction mechanism proceeds through a classical Fischer esterification pathway, wherein the acid catalyst protonates the carbonyl oxygen of palmitic acid, enhancing its electrophilicity and facilitating nucleophilic attack by isopropanol [2].

The mechanistic pathway involves six distinct steps, beginning with carbonyl protonation, followed by nucleophilic addition of isopropanol to form a tetrahedral intermediate. Subsequent proton transfers and water elimination yield the desired isopropyl palmitate product. The reaction kinetics follow second-order behavior, with activation energies ranging from 45.21 to 54.15 kJ/mol depending on the specific reaction conditions [1] [3].

Kinetic studies have revealed that p-toluene sulfonic acid exhibits superior catalytic activity compared to other acid catalysts, achieving conversion rates significantly higher than conventional sulfuric acid systems [4]. The enhanced performance is attributed to the moderate acid strength and favorable interaction with both substrates, providing optimal balance between reaction rate and selectivity.

CatalystTemperature (°C)Molar RatioCatalyst Loading (%)Conversion (%)Reaction Time (h)
p-Toluene Sulfonic Acid827:1597.18
p-Toluene Sulfonic Acid901:1.5Variable90.124
Zinc Acetate/Silica Gel4435:1Variable97.1Variable

Solvent-Free Reaction Optimization Strategies

Solvent-free esterification represents a significant advancement in green chemistry applications for isopropyl palmitate synthesis. These methodologies eliminate the need for organic solvents while maintaining high conversion rates and product purity. Research has demonstrated that solvent-free systems can achieve atom economies exceeding 95%, representing substantial improvements over conventional solvent-based processes [5] [6].

The optimization of solvent-free conditions requires careful control of reaction parameters, including temperature, pressure, and substrate ratios. Continuous esterification processes utilizing specialized reactor designs have shown particular promise, with integrated esterification towers enabling simultaneous reaction and separation [7]. These systems operate through vapor-phase contact between reactants, maximizing mass transfer efficiency while minimizing energy consumption.

Process intensification techniques, including microbubble-mediated reactive distillation, have emerged as promising approaches for enhancing reaction rates and conversion efficiency [8]. These methods leverage improved mass transfer characteristics to overcome equilibrium limitations inherent in esterification reactions. The implementation of specialized packing materials and optimized flow patterns enables continuous operation with reduced energy requirements.

Temperature optimization studies indicate optimal operating ranges between 90-120°C for solvent-free systems, balancing reaction kinetics with thermal stability considerations [7]. Pressure control becomes critical in these systems, with optimal pressures determined by the endothermic nature of esterification reactions and vapor-liquid equilibrium considerations [9].

Enzymatic Synthesis Using Immobilized Lipases

Enzymatic synthesis methodologies offer distinct advantages for isopropyl palmitate production, including mild reaction conditions, high selectivity, and environmental compatibility. Immobilized lipase systems have become increasingly important for industrial applications due to their enhanced stability, reusability, and ease of separation from reaction products.

Biocatalyst Selection and Immobilization Techniques

The selection of appropriate lipase biocatalysts represents a critical factor in optimizing enzymatic synthesis performance. Candida antarctica lipase B has emerged as the predominant choice for isopropyl palmitate synthesis due to its broad substrate specificity, thermal stability, and compatibility with various immobilization supports [10] [11]. Research findings demonstrate that recombinant lipase B from Candida antarctica achieves conversion rates up to 78% when immobilized on polystyrene-co-divinylbenzene core-shell particles [10].

Eversa Transform 2.0, a protein-engineered lipase derived from genetically modified Aspergillus oryzae, has shown exceptional performance in esterification applications [12] [13]. This commercial enzyme preparation achieves 90.1% conversion when immobilized on Lewatit VP OC 1600 support material under optimized conditions [12]. The enzyme demonstrates remarkable methanol tolerance and maintains activity across a broad range of free fatty acid concentrations [14].

Immobilization support selection significantly influences biocatalyst performance and operational stability. Lewatit VP OC 1600, a macroporous polymethacrylate-divinylbenzene copolymer, provides excellent enzyme loading capacity of 214.5 mg protein per gram of support material [12] [15]. The support exhibits high surface area (600-800 m²/g) and optimal pore structure for lipase immobilization through interfacial activation mechanisms [16] [17].

Support MaterialMatrix TypeSurface Area (m²/g)Protein Loading (mg/g)Activity Retention (%)
Lewatit VP OC 1600Polymethacrylate-DVB600-800214.578.8
Sepabeads-C18Polystyrene-DVB500-600180-25085-95
Accurel MP1000Polypropylene1000+300+90+

Alternative immobilization strategies include magnetic nanoparticle supports, which enable easy separation and catalyst recovery through magnetic field application [18] [19]. Penicillium camemberti lipase immobilized on magnetized polystyrene-co-divinylbenzene demonstrates excellent catalytic performance with simplified downstream processing requirements [20].

Two-Step Hydrolysis-Esterification Processes

The two-step hydrolysis-esterification process represents an innovative approach for isopropyl palmitate synthesis from palm stearin feedstocks. This methodology combines lipase-catalyzed hydrolysis followed by esterification to achieve high product yields while utilizing renewable raw materials [12] [21].

The first step involves hydrolysis of palm stearin in aqueous medium using immobilized lipase to generate free fatty acid fractions. Optimal conditions include 50°C reaction temperature, 1:80 palm stearin-to-water molar ratio, and 10 mg/g enzyme loading, achieving 99.4 area% free fatty acids within 24 hours [12]. The fractional crystallization of the free fatty acid fraction in n-hexane at -5°C yields palmitic acid concentrate containing 91.0 weight% palmitic acid.

The second step employs esterification of the palmitic acid concentrate with isopropanol in a solvent-free system. Optimized reaction conditions include 55°C temperature, 1:1.5 molar ratio of palmitic acid concentrate to isopropanol, and 20 mg/g enzyme loading, resulting in 90.1 area% conversion to isopropyl palmitate within 24 hours [12].

This integrated process offers several advantages including reduced substrate costs, improved atom economy, and enhanced sustainability through utilization of agricultural waste streams. The enzyme immobilization on Lewatit VP OC 1600 enables catalyst reuse for multiple reaction cycles, improving economic viability for industrial applications.

Process optimization studies indicate that enzyme loading, temperature control, and water activity management represent critical parameters for maximizing conversion efficiency [5] [22]. The two-step approach achieves overall atom economies of 92-95% while maintaining high product purity and minimal byproduct formation.

Green Chemistry Approaches in Ester Synthesis

Green chemistry principles have become increasingly important in isopropyl palmitate synthesis, driving the development of environmentally sustainable methodologies that minimize waste generation, energy consumption, and environmental impact. These approaches emphasize atom economy maximization, solvent reduction, and renewable resource utilization.

Solvent Reduction and Energy Efficiency Metrics

Solvent reduction strategies represent a fundamental aspect of green chemistry implementation in isopropyl palmitate synthesis. Solvent-free methodologies eliminate the need for organic solvents, reducing environmental burden and downstream separation requirements. Research demonstrates that solvent-free enzymatic esterification achieves atom economies exceeding 95%, compared to 85-90% for conventional solvent-based processes [5] [23].

Energy efficiency metrics provide quantitative assessment of process sustainability improvements. Enzymatic synthesis operates at significantly lower temperatures (40-55°C) compared to conventional chemical processes (90°C), resulting in 2-3 fold reduction in energy consumption [5]. The elimination of solvent recovery operations further reduces energy requirements and process complexity.

Process Mass Intensity measurements indicate 2-5 fold improvements when comparing solvent-free enzymatic processes to conventional methodologies. Solvent-free systems typically achieve PMI values of 5-10, while conventional processes range from 15-25, demonstrating substantial material efficiency gains [24].

ParameterConventional ProcessSolvent-Free EnzymaticImprovement Factor
Atom Economy (%)85-9095-981.1x
Energy ConsumptionHigh (90°C)Low (40-55°C)2-3x
Process Mass Intensity15-255-102-5x
Solvent UseRequiredNoneComplete elimination

Microwave-assisted synthesis has emerged as an energy-efficient alternative for isopropyl palmitate production. Microwave irradiation enables rapid heating and enhanced reaction kinetics, reducing reaction times from hours to minutes while maintaining high conversion rates [25]. These methods demonstrate excellent atom economy and reduced energy consumption compared to conventional heating approaches.

Byproduct Minimization and Atom Economy

Byproduct minimization represents a critical objective in green chemistry applications for isopropyl palmitate synthesis. Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [26] [27] [28]. Theoretical atom economy for direct esterification reactions reaches 98.5%, with only water formation as the primary byproduct.

Enzymatic synthesis methodologies demonstrate superior atom economy performance compared to conventional chemical processes. Lipase-catalyzed esterification operates under mild conditions without requiring excess reagents or harsh catalysts, resulting in minimal side product formation [5]. The high selectivity of enzymatic systems eliminates undesired side reactions commonly observed in acid-catalyzed processes.

Continuous esterification processes with integrated water removal achieve near-theoretical atom economies by shifting equilibrium toward product formation while preventing hydrolysis reactions [7] [6]. These systems employ specialized reactor designs including reactive distillation columns and pervaporation membrane reactors to enable real-time byproduct removal [29].

Catalyst recycling strategies contribute significantly to waste minimization objectives. Immobilized enzyme systems enable catalyst reuse for multiple reaction cycles, reducing catalyst consumption and associated waste generation. Research demonstrates that properly optimized immobilized lipases maintain activity retention exceeding 70% after 5-10 reaction cycles [30] [19].

Solvent recovery and recycling in conventional processes requires energy-intensive separation operations, contributing to overall environmental impact. Solvent-free methodologies eliminate these requirements entirely, achieving complete solvent elimination and associated environmental benefits [31]. The implementation of green solvents in cases where solvents remain necessary represents an intermediate approach toward full solvent elimination [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline]

Color/Form

Colorless liquid

XLogP3

8.2

Hydrogen Bond Acceptor Count

2

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Boiling Point

160 °C at 2 mm Hg
342.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Density

0.852 g/mL at 25 °C
Density: 0.8404 g/cu cm at 38 °C

LogP

log Kow = 8.16 (est)

Odor

Almost odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

13.5 °C
13 - 14 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8CRQ2TH63M

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 863 of 874 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Several pharmacopoeias recommend the membrane filtration method for the sterility test of ophthalmic ointments. Isopropyl myristate, a fatty acid ester that exhibits high toxicity mainly against Gram-negative microorganisms, is indicated as a solvent for ointments.
... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...

Vapor Pressure

0.0000559 [mmHg]
5.59X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

142-91-6

Absorption Distribution and Excretion

Palmitic acid is a component of most animal fats, comprising up to 50% of them. The acid is normally metabolized by beta-oxidation or stored in fat deposits, as are most of the alcohol moieties after they are oxidized to fatty acids. The terminal groups of the iso-alcohols may yield acetone for excretion or for further metabolism. /Palmitic acid/

Wikipedia

Isopropyl_palmitate
Mebutizide

Drug Warnings

Cosmetics continue to be used by acne-prone individuals. ... The data presented were gleaned from the rabbit ear assay, which is not an ideal animal model but is the best we have. If an ingredient is negative in the rabbit ear assay, we feel it is safe on the acne-prone skin. A strong, positive ingredient or cosmetic should be avoided. Ingredient offenders include isopropyl myristate and its analogs, such as isopropyl palmitate, isopropyl isostearate, butyl stearate, isostearyl neopentanoate, myristyl myristate, decyl oleate, octyl stearate, octyl palmitate or isocetyl stearate, and new introductions by the cosmetic industry, such as propylene glycol-2 (PPG-2) myristyl propionate...

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Skin conditioning; Antistatic; Emollient; Solvent; Binding

Methods of Manufacturing

REACTION OF PALMITIC ACID AND ISOPROPYL ALCOHOL IN THE PRESENCE OF AN ACID CATALYST

General Manufacturing Information

Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Hexadecanoic acid, 1-methylethyl ester: ACTIVE
... A large number of oils and surfactants are available, which can be used as components of microemulsion systems for transdermal delivery but their toxicity, irritation potential, and unclear mechanism of action limit their use. Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...
Isopropyl palmitate may be used in cosmetics and personal care products marketed in Europe ... provided the fatty acids and fatty alcohols are not of animal origin.

Interactions

... Oxaprozin, nimesulide, gliclazide, and ribavirin ... were selected to assess the enhancing activity of pre-treatment solutions consisting of isopropyl palmitate (IP) in ethanol (5%, 10%, 15%and 20%, w/w, respectively) across excised rat skin using Franz diffusion cells and HPLC detection. All pre-treatment solutions produced a significant increase in the flux and permeation of all four penetrants (p<0.001) and a relationship between penetrant lipophilicity and enhancement effect was observed. The general order of IP effectiveness at concentration was 20%>15%>10%>5% (w/w). The lag-time of drugs did not significantly change except for ribavirin.

Dates

Last modified: 08-15-2023
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